molecular formula C8H7BrO2 B139916 Methyl 4-bromobenzoate CAS No. 619-42-1

Methyl 4-bromobenzoate

Cat. No. B139916
CAS RN: 619-42-1
M. Wt: 215.04 g/mol
InChI Key: CZNGTXVOZOWWKM-UHFFFAOYSA-N
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Patent
US09290791B2

Procedure details

4-bromobenzoic acid (1.10 g, 5.39 mmol) was dissolved in MeOH (30 mL). Concentrated H2SO4 (140 mL) was added and the reaction was allowed to reflux for a total of 29 hr. The reaction was quenched with dilute Na2CO3 (15 mL) and equal volume of EtOAc. The solution was diluted with brine to promote phase separation. The aqueous layer was extracted a second time with EtoAc. The combined organic layers were dried over anhydrous Na2SO4 and evaporated to dryness to afford 4-bromobenzoic acid methyl ester (1.124 g, 5.22 mmol, 97%). 1H-NMR (CD2Cl2, 500 MHz) δ (ppm): 3.89 (s, 3H); 7.56 (d, J=16.8 Hz, 2H); 7.88 (d, J=16.8 Hz, 2H).
Quantity
1.1 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step One
Name
Quantity
140 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([OH:8])=[O:7])=[CH:4][CH:3]=1.OS(O)(=O)=O.[CH3:16]O>>[CH3:16][O:7][C:6](=[O:8])[C:5]1[CH:9]=[CH:10][C:2]([Br:1])=[CH:3][CH:4]=1

Inputs

Step One
Name
Quantity
1.1 g
Type
reactant
Smiles
BrC1=CC=C(C(=O)O)C=C1
Name
Quantity
30 mL
Type
reactant
Smiles
CO
Step Two
Name
Quantity
140 mL
Type
reactant
Smiles
OS(=O)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to reflux for a total of 29 hr
Duration
29 h
CUSTOM
Type
CUSTOM
Details
The reaction was quenched with dilute Na2CO3 (15 mL) and equal volume of EtOAc
ADDITION
Type
ADDITION
Details
The solution was diluted with brine
CUSTOM
Type
CUSTOM
Details
phase separation
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted a second time with EtoAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over anhydrous Na2SO4
CUSTOM
Type
CUSTOM
Details
evaporated to dryness

Outcomes

Product
Name
Type
product
Smiles
COC(C1=CC=C(C=C1)Br)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 5.22 mmol
AMOUNT: MASS 1.124 g
YIELD: PERCENTYIELD 97%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.